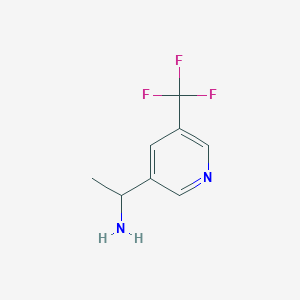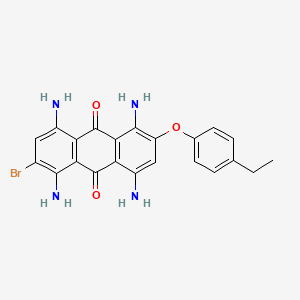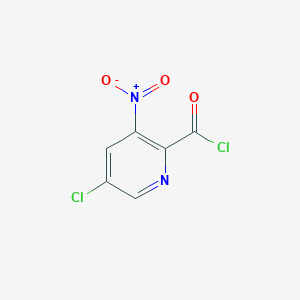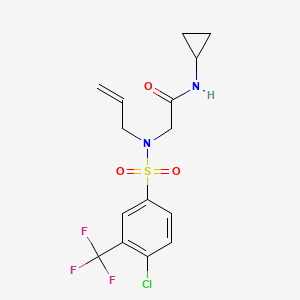
2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique combination of functional groups, including an allyl group, a chloro group, a trifluoromethyl group, and a cyclopropylacetamide moiety, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the allyl group: The sulfonamide intermediate is then reacted with allyl bromide in the presence of a base like potassium carbonate to introduce the allyl group.
Cyclopropylacetamide formation: The final step involves the reaction of the allyl-substituted sulfonamide with cyclopropylacetyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Epoxide or aldehyde: from oxidation of the allyl group.
Amine: from reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution of the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide moiety.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide would depend on its specific application. In a biological context, it may inhibit enzymes or interfere with cellular processes by binding to specific molecular targets. The presence of the sulfonamide group suggests potential inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Comparación Con Compuestos Similares
Similar Compounds
N-Allyl-4-chloro-3-(trifluoromethyl)benzenesulfonamide: Lacks the cyclopropylacetamide moiety.
N-Cyclopropyl-4-chloro-3-(trifluoromethyl)benzenesulfonamide: Lacks the allyl group.
N-Allyl-4-chloro-3-(trifluoromethyl)phenylacetamide: Lacks the sulfonamide group.
Uniqueness
The unique combination of functional groups in 2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the sulfonamide and cyclopropylacetamide moieties may enhance its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C15H16ClF3N2O3S |
|---|---|
Peso molecular |
396.8 g/mol |
Nombre IUPAC |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-prop-2-enylamino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C15H16ClF3N2O3S/c1-2-7-21(9-14(22)20-10-3-4-10)25(23,24)11-5-6-13(16)12(8-11)15(17,18)19/h2,5-6,8,10H,1,3-4,7,9H2,(H,20,22) |
Clave InChI |
LQPXWJNULPQLBT-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


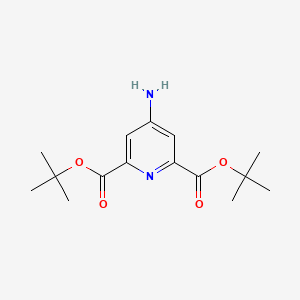

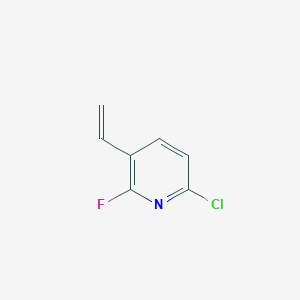
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)



